molecular formula C7H12O4 B158938 Dimethyl methylsuccinate CAS No. 1604-11-1

Dimethyl methylsuccinate

Cat. No. B158938
M. Wt: 160.17 g/mol
InChI Key: NFOQJNGQQXICBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05817850

Procedure details

A mixture of 33 mg (0.031 mmol) of the ferrocenyl bis(phosphonite) prepared in Example 1 and 12 mg (0.031 mmol) of bis(bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) perchlorate in 2 mL of methanol/tetrahydrofuran (1:1) solution is stirred for two hours. Then, to the resultant solution of rhodium complex is added a solution of 490 mg (3.1 mmol) of dimethyl itaconate and 13 mL of methanol in a pressure reactor. The reactor is then pressurized to 1018 psi with hydrogen and the reaction is stirred at ambient temperature for 88 hours. 1H nmr analysis of the reaction mixtures shows a 100% conversion of dimethyl itaconate starting material to product. Workup of the reaction mixture gives 492 mg (99% yield) of desired dimethyl 2-methylsuccinate.
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bis(bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) perchlorate
Quantity
12 mg
Type
reactant
Reaction Step Four
Name
methanol tetrahydrofuran
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
33 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])=[CH2:3].CO.[H][H]>CO.O1CCCC1.C(C1C=C(C(C)(C)C)C2OP([C-]3C=CC=C3)OC3C(C(C)(C)C)=CC(C(C)(C)C)=CC=3C=2C=1)(C)(C)C.[C-]1(P2OC3C(C(C)(C)C)=CC(C(C)(C)C)=CC=3C3C=C(C(C)(C)C)C=C(C(C)(C)C)C=3O2)C=CC=C1.[Fe+2]>[CH3:3][CH:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])[C:1]([O:10][CH3:11])=[O:9] |f:3.4,5.6.7|

Inputs

Step One
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
490 mg
Type
reactant
Smiles
C(C(=C)CC(=O)OC)(=O)OC
Name
Quantity
13 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)OC)(=O)OC
Step Four
Name
bis(bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) perchlorate
Quantity
12 mg
Type
reactant
Smiles
Name
methanol tetrahydrofuran
Quantity
2 mL
Type
solvent
Smiles
CO.O1CCCC1
Name
Quantity
33 mg
Type
catalyst
Smiles
C(C)(C)(C)C1=CC2=C(OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)[C-]3C=CC=C3)C(=C1)C(C)(C)C.[C-]1(C=CC=C1)P1OC3=C(C2=C(O1)C(=CC(=C2)C(C)(C)C)C(C)(C)C)C=C(C=C3C(C)(C)C)C(C)(C)C.[Fe+2]

Conditions

Stirring
Type
CUSTOM
Details
is stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction is stirred at ambient temperature for 88 hours
Duration
88 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(=O)OC)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 492 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05817850

Procedure details

A mixture of 33 mg (0.031 mmol) of the ferrocenyl bis(phosphonite) prepared in Example 1 and 12 mg (0.031 mmol) of bis(bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) perchlorate in 2 mL of methanol/tetrahydrofuran (1:1) solution is stirred for two hours. Then, to the resultant solution of rhodium complex is added a solution of 490 mg (3.1 mmol) of dimethyl itaconate and 13 mL of methanol in a pressure reactor. The reactor is then pressurized to 1018 psi with hydrogen and the reaction is stirred at ambient temperature for 88 hours. 1H nmr analysis of the reaction mixtures shows a 100% conversion of dimethyl itaconate starting material to product. Workup of the reaction mixture gives 492 mg (99% yield) of desired dimethyl 2-methylsuccinate.
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bis(bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) perchlorate
Quantity
12 mg
Type
reactant
Reaction Step Four
Name
methanol tetrahydrofuran
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
33 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])=[CH2:3].CO.[H][H]>CO.O1CCCC1.C(C1C=C(C(C)(C)C)C2OP([C-]3C=CC=C3)OC3C(C(C)(C)C)=CC(C(C)(C)C)=CC=3C=2C=1)(C)(C)C.[C-]1(P2OC3C(C(C)(C)C)=CC(C(C)(C)C)=CC=3C3C=C(C(C)(C)C)C=C(C(C)(C)C)C=3O2)C=CC=C1.[Fe+2]>[CH3:3][CH:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])[C:1]([O:10][CH3:11])=[O:9] |f:3.4,5.6.7|

Inputs

Step One
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
490 mg
Type
reactant
Smiles
C(C(=C)CC(=O)OC)(=O)OC
Name
Quantity
13 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)OC)(=O)OC
Step Four
Name
bis(bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) perchlorate
Quantity
12 mg
Type
reactant
Smiles
Name
methanol tetrahydrofuran
Quantity
2 mL
Type
solvent
Smiles
CO.O1CCCC1
Name
Quantity
33 mg
Type
catalyst
Smiles
C(C)(C)(C)C1=CC2=C(OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)[C-]3C=CC=C3)C(=C1)C(C)(C)C.[C-]1(C=CC=C1)P1OC3=C(C2=C(O1)C(=CC(=C2)C(C)(C)C)C(C)(C)C)C=C(C=C3C(C)(C)C)C(C)(C)C.[Fe+2]

Conditions

Stirring
Type
CUSTOM
Details
is stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction is stirred at ambient temperature for 88 hours
Duration
88 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(=O)OC)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 492 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05817850

Procedure details

A mixture of 33 mg (0.031 mmol) of the ferrocenyl bis(phosphonite) prepared in Example 1 and 12 mg (0.031 mmol) of bis(bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) perchlorate in 2 mL of methanol/tetrahydrofuran (1:1) solution is stirred for two hours. Then, to the resultant solution of rhodium complex is added a solution of 490 mg (3.1 mmol) of dimethyl itaconate and 13 mL of methanol in a pressure reactor. The reactor is then pressurized to 1018 psi with hydrogen and the reaction is stirred at ambient temperature for 88 hours. 1H nmr analysis of the reaction mixtures shows a 100% conversion of dimethyl itaconate starting material to product. Workup of the reaction mixture gives 492 mg (99% yield) of desired dimethyl 2-methylsuccinate.
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
bis(bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) perchlorate
Quantity
12 mg
Type
reactant
Reaction Step Four
Name
methanol tetrahydrofuran
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
33 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])=[CH2:3].CO.[H][H]>CO.O1CCCC1.C(C1C=C(C(C)(C)C)C2OP([C-]3C=CC=C3)OC3C(C(C)(C)C)=CC(C(C)(C)C)=CC=3C=2C=1)(C)(C)C.[C-]1(P2OC3C(C(C)(C)C)=CC(C(C)(C)C)=CC=3C3C=C(C(C)(C)C)C=C(C(C)(C)C)C=3O2)C=CC=C1.[Fe+2]>[CH3:3][CH:2]([CH2:4][C:5]([O:7][CH3:8])=[O:6])[C:1]([O:10][CH3:11])=[O:9] |f:3.4,5.6.7|

Inputs

Step One
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
490 mg
Type
reactant
Smiles
C(C(=C)CC(=O)OC)(=O)OC
Name
Quantity
13 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)OC)(=O)OC
Step Four
Name
bis(bicyclo[2.2.1]hepta-2,5-diene)rhodium(I) perchlorate
Quantity
12 mg
Type
reactant
Smiles
Name
methanol tetrahydrofuran
Quantity
2 mL
Type
solvent
Smiles
CO.O1CCCC1
Name
Quantity
33 mg
Type
catalyst
Smiles
C(C)(C)(C)C1=CC2=C(OP(OC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C)[C-]3C=CC=C3)C(=C1)C(C)(C)C.[C-]1(C=CC=C1)P1OC3=C(C2=C(O1)C(=CC(=C2)C(C)(C)C)C(C)(C)C)C=C(C=C3C(C)(C)C)C(C)(C)C.[Fe+2]

Conditions

Stirring
Type
CUSTOM
Details
is stirred for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction is stirred at ambient temperature for 88 hours
Duration
88 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(=O)OC)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 492 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.